

# A Comparative Analysis of LB80317 and Adefovir in Hepatitis B Virus Treatment Models

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## Compound of Interest

Compound Name: LB80317

Cat. No.: B1674646

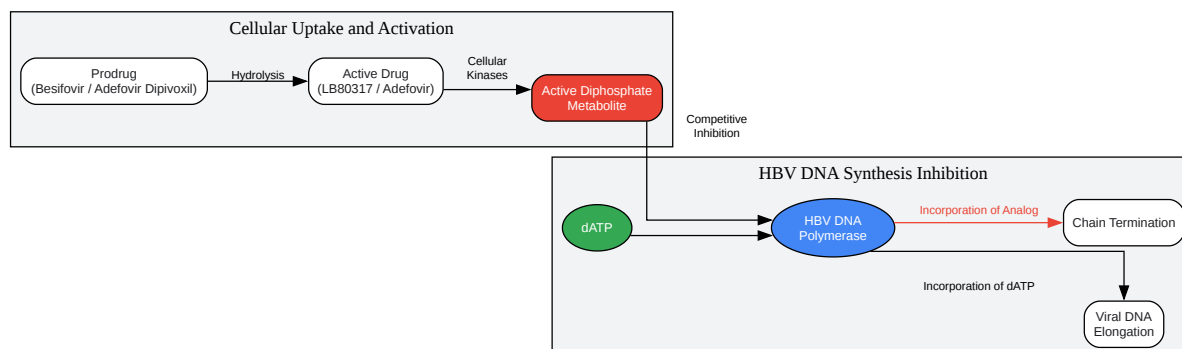
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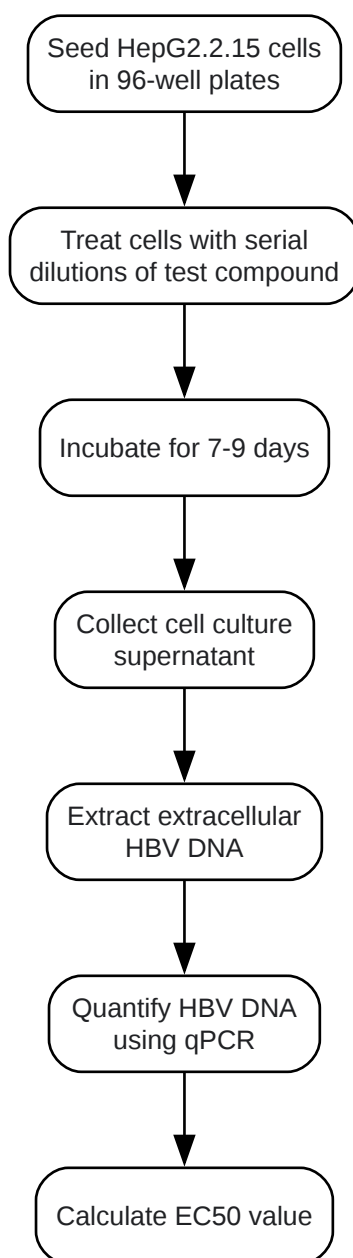
In the landscape of antiviral therapeutics for chronic Hepatitis B (CHB), nucleotide analogs have emerged as a cornerstone of treatment. This guide provides a comparative overview of two such agents: **LB80317**, the active metabolite of besifovir, and adefovir. The analysis is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding their relative performance and mechanisms of action.

## Mechanism of Action

Both **LB80317** and adefovir function as nucleotide analog reverse transcriptase inhibitors, targeting the Hepatitis B Virus (HBV) DNA polymerase. Upon administration, these compounds undergo intracellular phosphorylation to their active diphosphate forms. These active metabolites then compete with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain. The integration of these analogs results in premature chain termination, thereby halting viral replication.<sup>[1][2][3]</sup>

Adefovir is administered as a prodrug, adefovir dipivoxil, which is rapidly hydrolyzed to adefovir upon oral administration.<sup>[1]</sup> Similarly, **LB80317** is the active metabolite of the prodrug besifovir (LB80380).<sup>[3][4]</sup> Following phosphorylation, both **LB80317**-diphosphate and adefovir-diphosphate are incorporated into the viral DNA, inhibiting further synthesis.<sup>[1][3]</sup>





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